

# The effect of propylene glycol on protein stability and aggregation

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An In-depth Technical Guide to the Effect of **Propylene Glycol** on Protein Stability and Aggregation

For: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Propylene glycol** (PG) is a widely utilized excipient in the pharmaceutical industry, valued for its role as a solvent, humectant, and stabilizer in a variety of formulations.<sup>[1]</sup> For protein-based therapeutics, where maintaining structural integrity is paramount to efficacy and safety, understanding the impact of excipients like **propylene glycol** is critical. This technical guide provides a comprehensive overview of the mechanisms by which **propylene glycol** influences protein stability and aggregation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to effectively utilize **propylene glycol** in the formulation of stable and effective protein therapeutics.

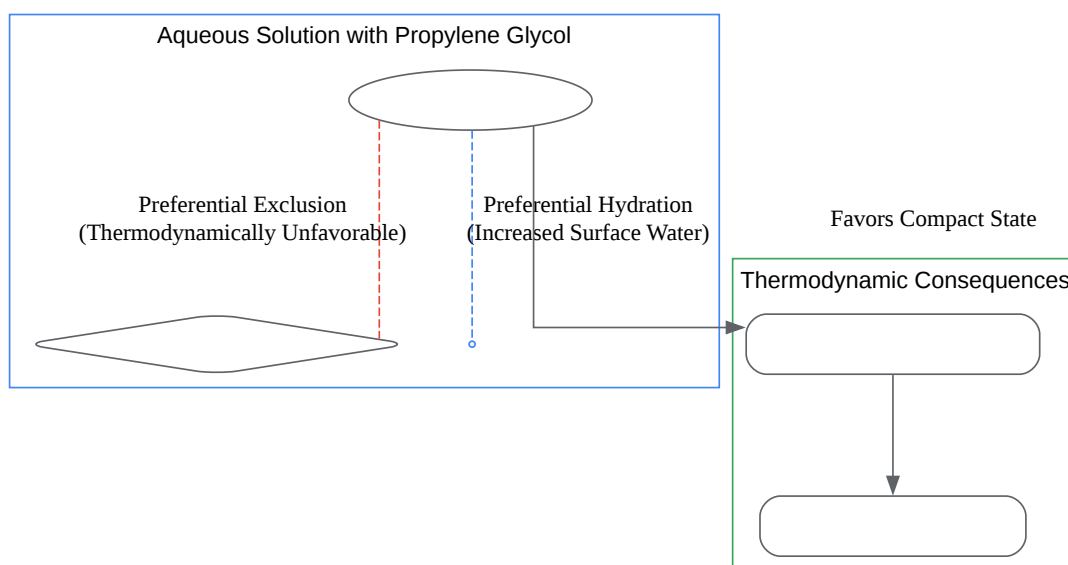
## Mechanism of Action: Preferential Hydration

The primary mechanism by which **propylene glycol** and other polyols stabilize proteins in aqueous solutions is through the principle of preferential exclusion or preferential hydration.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> In a solution containing a protein, water, and **propylene glycol**, the **propylene glycol** molecules are thermodynamically disfavored from interacting directly with the protein's surface.

This leads to an excess of water molecules in the immediate vicinity of the protein, a phenomenon known as preferential hydration.

This increased hydration strengthens the protein's native structure by making the unfolding process thermodynamically unfavorable. For a protein to unfold, it must increase its surface area of contact with the solvent. In a **propylene glycol** solution, this would require creating more space for the preferentially excluded **propylene glycol** molecules, which is an energetically costly process. Consequently, the protein's compact, native state is favored.

It is important to note that at high concentrations or elevated temperatures, **propylene glycol** can have a destabilizing effect. This is thought to occur when the hydrophobic nature of **propylene glycol** leads to favorable interactions with hydrophobic residues that become exposed as the protein begins to unfold, thereby promoting denaturation.[5]



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Caption: Mechanism of Protein Stabilization by **Propylene Glycol**.

## Quantitative Data: Effect on Protein Stability and Aggregation

The following tables summarize quantitative data on the effects of polyols on protein stability and aggregation. It is important to note that much of the foundational research in this area has been conducted with polyethylene glycols (PEGs). While **propylene glycol** is a related diol, the magnitude of its effects may differ. The data presented for PEGs should be considered illustrative of the general trends expected with **propylene glycol**.

## Effect on Thermal Stability of Proteins

The melting temperature ( $T_m$ ) is a key indicator of a protein's thermal stability. The data below, adapted from Lee and Lee (1981), demonstrates the effect of polyethylene glycol (PEG) on the  $T_m$  of several proteins. Generally, at the concentrations studied, PEGs were found to decrease the thermal stability. This is attributed to the favorable interaction of the polyol with the hydrophobic residues exposed upon thermal unfolding.

Protein	Co-solvent (PEG 400) Conc. (w/v)	$T_m$ (°C) in Buffer	$T_m$ (°C) with PEG 400	$\Delta T_m$ (°C)
Ribonuclease A	30%	61.5	58.0	-3.5
Lysozyme	30%	75.5	71.0	-4.5
Chymotrypsinogen	30%	60.0	54.5	-5.5
$\beta$ -Lactoglobulin	30%	77.0	70.0	-7.0

## Effect on Protein Aggregation

**Propylene glycol** is often included in formulations to inhibit protein aggregation. The table below presents hypothetical data based on typical observations from formulation studies, illustrating how **propylene glycol** can increase the percentage of soluble monomer in a protein solution subjected to stress (e.g., thermal or mechanical).

Protein	Propylene Glycol Conc. (v/v)	Stress Condition	% Monomer (Control)	% Monomer (with PG)
Monoclonal Antibody A	5%	40°C for 2 weeks	92%	98%
Growth Factor B	10%	Agitation for 24h	85%	95%
Enzyme C	2%	Freeze-thaw (3 cycles)	90%	97%

## Experimental Protocols

Accurate assessment of the effect of **propylene glycol** on protein stability requires robust experimental methodologies. The following sections detail protocols for key analytical techniques.

### Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature, providing the melting temperature ( $T_m$ ) and the enthalpy of unfolding ( $\Delta H$ ).

Methodology:

- Sample Preparation:
  - Dialyze the protein extensively against the formulation buffer to ensure buffer matching between the sample and reference cells.
  - Prepare a series of protein solutions at a constant concentration (e.g., 1 mg/mL) containing varying concentrations of **propylene glycol** (e.g., 0%, 2%, 5%, 10%, 20% v/v).
  - Prepare a corresponding set of reference solutions containing the formulation buffer and the same concentrations of **propylene glycol**, but without the protein.
  - Degas all solutions immediately before use to prevent bubble formation.
- Instrument Setup:
  - Set the starting temperature to a point well below the expected  $T_m$  (e.g., 25°C).
  - Set the final temperature to a point well above the  $T_m$  (e.g., 95°C).
  - Set a scan rate, typically 60°C/hour or 90°C/hour.
- Data Acquisition:
  - Load the protein solution into the sample cell and the corresponding reference solution into the reference cell.

- Initiate the temperature scan. The instrument will record the differential heat capacity as a function of temperature.
- Data Analysis:
  - Subtract the buffer-buffer baseline from the sample-reference thermogram.
  - Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the  $T_m$  and  $\Delta H$ .
  - Compare the  $T_m$  values across the different **propylene glycol** concentrations.

## Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying soluble aggregates.

Methodology:

- Sample Preparation:
  - Prepare protein samples with and without **propylene glycol** as described for DSC.
  - Subject the samples to a stress condition (e.g., elevated temperature, agitation, freeze-thaw cycles) to induce aggregation.
  - Centrifuge the samples to remove any insoluble aggregates.
- Instrument and Column Setup:
  - Select a SEC column with a pore size appropriate for the protein and its expected aggregates.
  - The mobile phase should ideally be the same as the formulation buffer to avoid altering the aggregation state on the column.
- Data Acquisition:
  - Inject a fixed volume of the supernatant from each sample onto the SEC column.

- Monitor the eluent using a UV detector at 280 nm.
- Data Analysis:
  - Integrate the peak areas of the monomer and aggregate peaks in the resulting chromatogram.
  - Calculate the percentage of monomer and aggregates for each sample.
  - Compare the aggregation levels between the control and **propylene glycol**-containing samples.

## Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of large aggregates.

Methodology:

- Sample Preparation:
  - Prepare samples as for SEC. It is crucial that the samples are free of dust and other extraneous particles. Filter the samples through a low-protein-binding 0.22 µm filter if necessary.
- Instrument Setup:
  - Set the measurement temperature, typically 25°C.
  - Allow the instrument to equilibrate.
- Data Acquisition:
  - Place the cuvette containing the sample into the instrument.
  - Acquire multiple measurements to ensure reproducibility.
- Data Analysis:

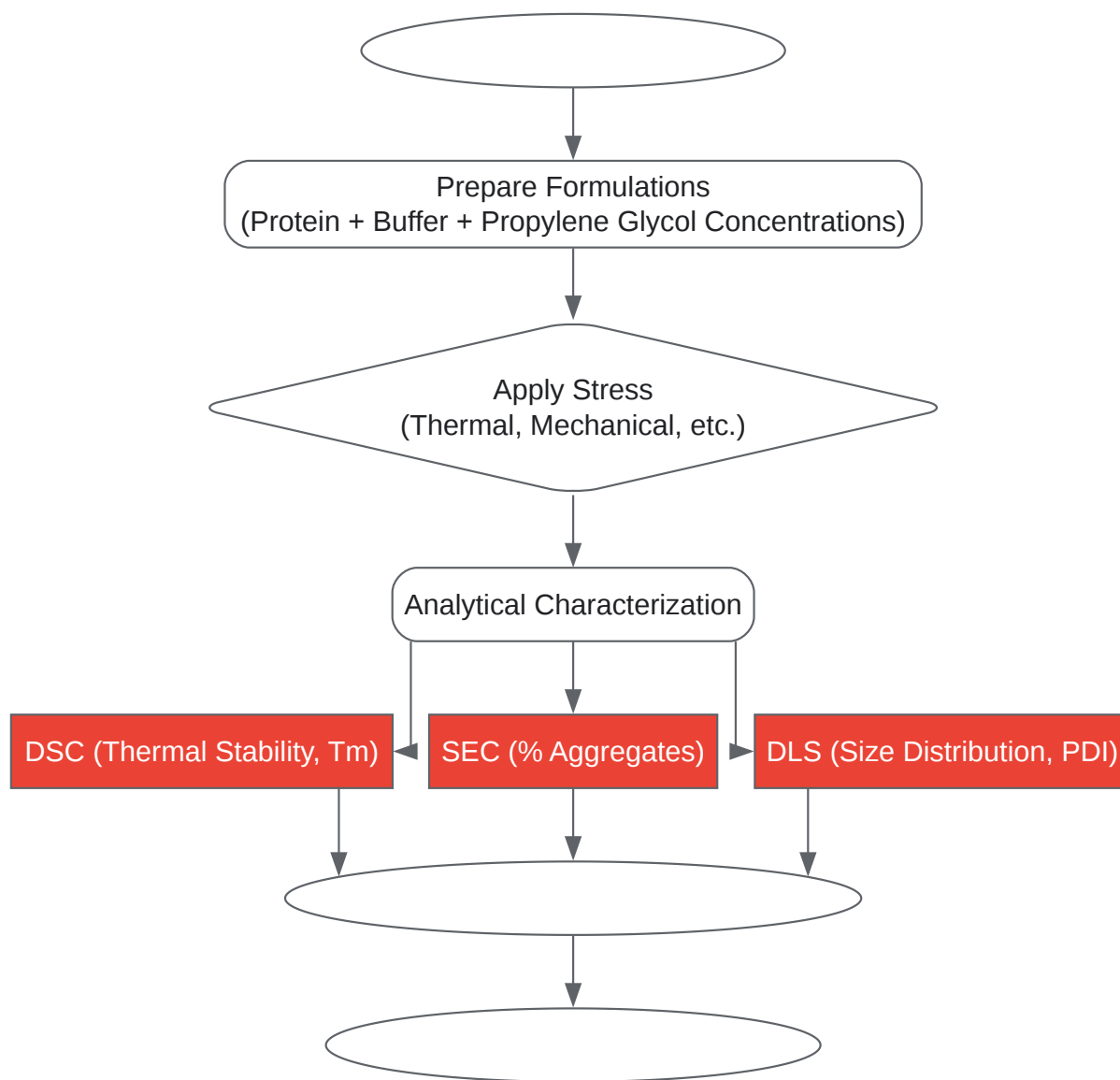
- Analyze the correlation function to obtain the size distribution and polydispersity index (PDI).
- Compare the average particle size and PDI for samples with and without **propylene glycol**. An increase in these values indicates aggregation.

## Visualizations

### Experimental Workflow for Excipient Screening

The following diagram illustrates a typical workflow for screening the effect of an excipient like **propylene glycol** on protein stability.



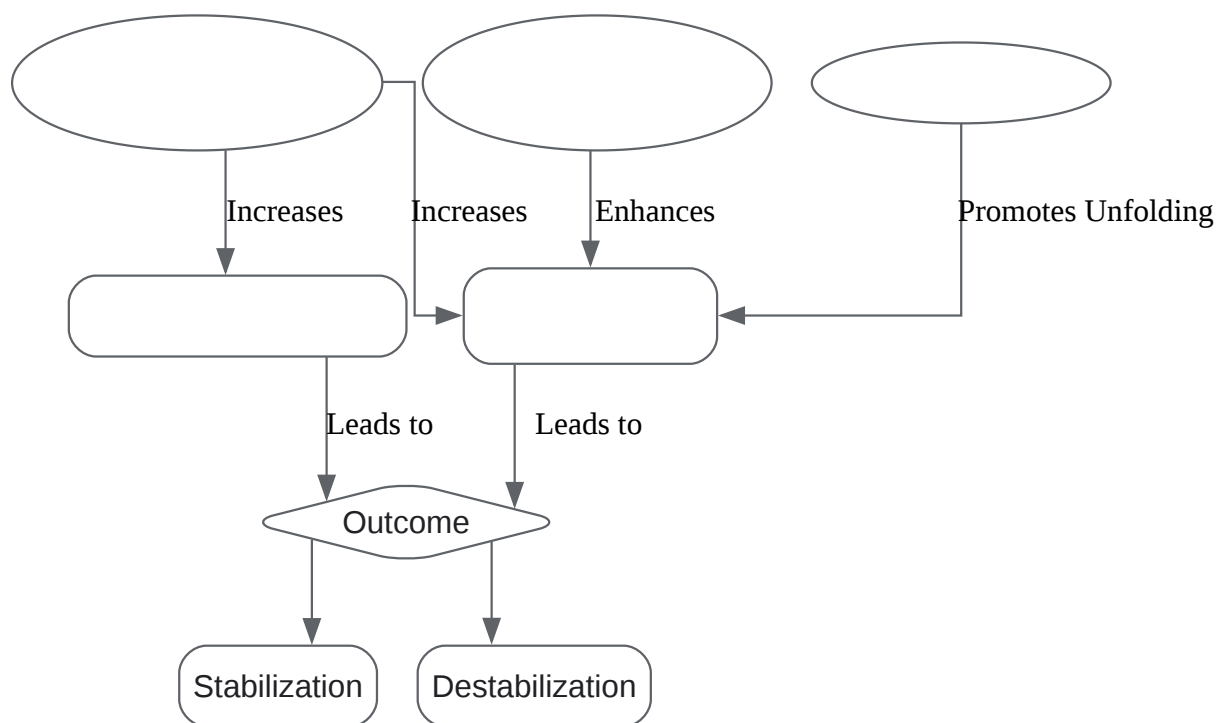


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Caption: Excipient Screening Workflow.

## Logical Relationships in Protein Stabilization

The stabilizing or destabilizing effect of **propylene glycol** is dependent on a balance of factors. This diagram illustrates the key relationships.



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Caption: Factors Influencing **Propylene Glycol's** Effect.

## Conclusion

**Propylene glycol** is a valuable excipient for enhancing the stability and reducing the aggregation of protein therapeutics. Its primary stabilizing effect is derived from the principle of preferential hydration, which favors the compact, native state of the protein. However, the ultimate effect of **propylene glycol** is a complex interplay between its concentration, the specific properties of the protein, and the environmental conditions. A thorough experimental evaluation, utilizing techniques such as DSC, SEC, and DLS, is essential for the rational design of stable protein formulations containing **propylene glycol**. This guide provides the foundational knowledge and methodologies to support such investigations.

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